![molecular formula C10H19N B14410943 1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-77-2](/img/structure/B14410943.png)
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common method involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr or Hantzsch methods. These methods are preferred due to their operational simplicity, cost-effectiveness, and high yields.
化学反応の分析
Types of Reactions
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products Formed
Oxidation: Dimers and tetracyclic compounds.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
科学的研究の応用
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
作用機序
The mechanism of action of 1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways . Its unique structure allows it to bind to specific sites on enzymes, thereby modulating their activity.
類似化合物との比較
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds such as pyridine and pyrimidine While all these compounds are heterocycles containing nitrogen, this compound is unique due to its specific structural arrangement and the presence of additional methyl groups
List of Similar Compounds
- Pyridine
- Pyrimidine
- Imidazole
- Indole
特性
CAS番号 |
87401-77-2 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
1,2,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-7-9-5-4-6-10(9,2)11(8)3/h8-9H,4-7H2,1-3H3 |
InChIキー |
KVSABHWHAZQCKC-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CCCC2(N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


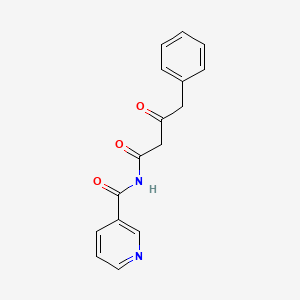
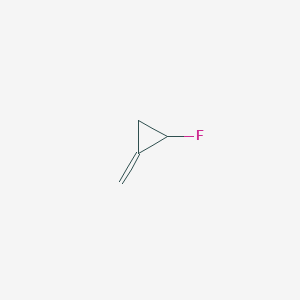
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
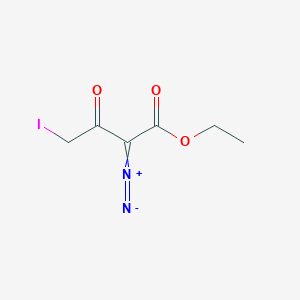
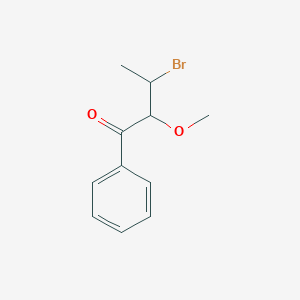

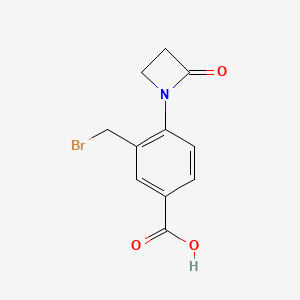
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
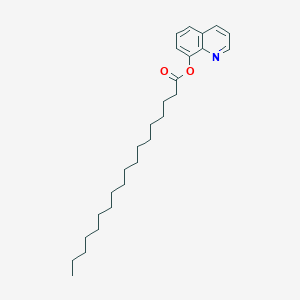
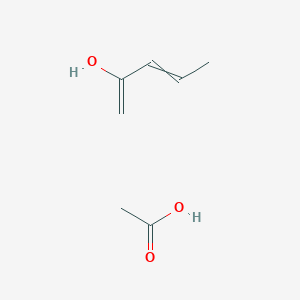
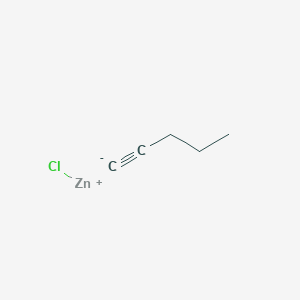
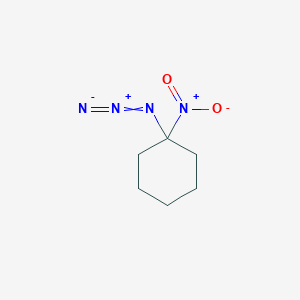

![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
